molecular formula C21H28N4O4 B1409354 t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate CAS No. 1858255-49-8

t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate

Cat. No.: B1409354
CAS No.: 1858255-49-8
M. Wt: 400.5 g/mol
InChI Key: QDNSVXJMRAKUTH-UHFFFAOYSA-N
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Description

t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate is a complex organic compound that features a quinoxaline moiety, a diazepane ring, and ester functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate typically involves multi-step organic synthesis. One common approach starts with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The diazepane ring is then introduced via a nucleophilic substitution reaction, followed by esterification to introduce the ethoxycarbonyl group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoxaline moiety would yield quinoxaline N-oxides, while reduction would produce tetrahydroquinoxaline derivatives .

Scientific Research Applications

t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The quinoxaline moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The diazepane ring may enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate is unique due to its combination of a quinoxaline moiety, a diazepane ring, and ester functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate is a synthetic compound with a complex structure featuring a quinoxaline moiety and a diazepane ring. This compound has garnered attention in the fields of medicinal chemistry and pharmaceutical development due to its potential biological activities, particularly as a therapeutic agent against thrombotic diseases and its interactions with various molecular targets.

Chemical Structure and Properties

The chemical formula of this compound is C21H28N4O4, and it has a molecular weight of 372.48 g/mol. The compound's structure includes:

  • Quinoxaline moiety : Contributes to biological activity through interactions with enzymes and receptors.
  • Diazepane ring : Enhances binding affinity to biological targets.
  • Ester functionality : Increases solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in coagulation pathways. Notably, it has been identified as an inhibitor of activated blood coagulation factor Xa, which plays a crucial role in the thrombotic process. This inhibition can potentially prevent thrombus formation, making it a candidate for therapeutic applications in anticoagulation therapy .

Case Studies and Research Findings

  • Anticoagulant Activity :
    • A study demonstrated that derivatives of quinoxaline, including this compound, exhibit significant anticoagulant properties by inhibiting factor Xa. This was evidenced by in vitro assays showing reduced thrombin generation in plasma samples treated with the compound .
  • Cytotoxicity Studies :
    • Research on the cytotoxic effects of the compound on various cancer cell lines indicated that it can induce apoptosis in certain types of cancer cells, suggesting potential anticancer properties. The mechanism appears to involve the activation of apoptotic pathways through mitochondrial dysfunction .
  • Molecular Docking Studies :
    • Molecular docking simulations have shown that this compound binds effectively to the active site of factor Xa, supporting its role as an inhibitor. These studies provide insights into the binding affinities and interactions at the molecular level .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityUnique Features
QuinoxalineQuinoxalineAntimicrobial, anticancerSimpler structure
Diazepane DerivativesDiazepaneAnxiolytic effectsVariability in substituents
Ethoxycarbonyl CompoundsEthoxycarbonylVarious pharmacological effectsDiverse reactivity

Properties

IUPAC Name

ethyl 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]quinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4/c1-5-28-19(26)17-18(23-16-10-7-6-9-15(16)22-17)24-11-8-12-25(14-13-24)20(27)29-21(2,3)4/h6-7,9-10H,5,8,11-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNSVXJMRAKUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2N=C1N3CCCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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